molecular formula C18H20O B14587661 2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol CAS No. 61619-04-3

2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol

Katalognummer: B14587661
CAS-Nummer: 61619-04-3
Molekulargewicht: 252.3 g/mol
InChI-Schlüssel: KBUGBSAKKJCHCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol is a chemical compound characterized by its unique structure, which includes a naphthalene ring and a hepta-1,6-dien-3-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol typically involves the reaction of naphthalene derivatives with appropriate alkenes under specific conditions. One common method includes the use of a Grignard reagent, where the naphthalene derivative is reacted with a suitable alkyl halide in the presence of magnesium to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process while minimizing the production of unwanted by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted naphthalene derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methyl-7-(naphthalen-1-yl)hepta-1,6-dien-3-ol is unique due to its specific combination of a naphthalene ring and a hepta-dien backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

61619-04-3

Molekularformel

C18H20O

Molekulargewicht

252.3 g/mol

IUPAC-Name

2-methyl-7-naphthalen-1-ylhepta-1,6-dien-3-ol

InChI

InChI=1S/C18H20O/c1-14(2)18(19)13-6-4-9-16-11-7-10-15-8-3-5-12-17(15)16/h3-5,7-12,18-19H,1,6,13H2,2H3

InChI-Schlüssel

KBUGBSAKKJCHCZ-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(CCC=CC1=CC=CC2=CC=CC=C21)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.